molecular formula C17H21ClN6O3 B2803119 1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034270-42-1

1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea

Cat. No. B2803119
CAS RN: 2034270-42-1
M. Wt: 392.84
InChI Key: YPSVRNSLMNPMGZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H21ClN6O3 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Stereoselective Synthesis

    A metabolite of the PI3 kinase inhibitor PKI-179 was synthesized using a compound structurally related to 1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea. This involved stereospecific hydroboration and oxidation-reduction sequences, highlighting the compound's role in producing biologically active metabolites (Zecheng Chen et al., 2010).

  • Crystal Structure Analysis

    The crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, including those similar to the compound , was determined. These structures, like the 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, show various conformations, providing insights into molecular interactions and stability (N. Fridman et al., 2003).

Antimicrobial Studies

  • Antibacterial Properties

    Novel 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles based on aryl thiourea/ureas, which are structurally related to the compound , were synthesized and tested for antibacterial activity. This demonstrates the potential use of the compound as a framework for developing new antimicrobial agents (Amit C. Patel et al., 2010).

  • Antifungal Activity

    Similar compounds, specifically aliphatic thiourea and aryl urea incorporating 1,3,5-s-triazine moiety, were synthesized and tested for their antifungal properties. This showcases the utility of the compound in the development of antifungal agents (A. D. Desai et al., 2007).

Herbicide Research

  • Herbicide Metabolism

    The compound's structural analog, prosulfuron, was studied for its metabolic oxidation in wheat seedlings. This research is critical for understanding the environmental impact and degradation pathways of such compounds in agricultural settings (D. S. F. and H. R. Swanson, 1996).

  • Herbicide Degradation

    The degradation and side effects of triasulfuron, a structurally related sulfonylurea herbicide, were investigated in soil. These studies are crucial for assessing the environmental safety and efficacy of herbicides based on similar chemical structures (G. Dinelli et al., 1998).

Corrosion Inhibition

  • Metal Corrosion Inhibition: The derivatives of 1,3,5-triazinyl urea, similar to the compound , were studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant for protecting industrial metal structures (B. Mistry et al., 2011).

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O3/c1-11-3-4-13(12(18)9-11)20-16(25)19-10-14-21-15(23-17(22-14)26-2)24-5-7-27-8-6-24/h3-4,9H,5-8,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSVRNSLMNPMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea

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